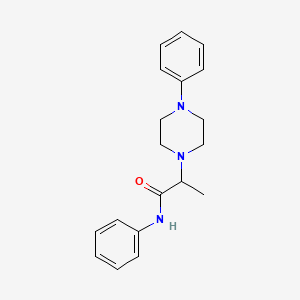

N-phenyl-2-(4-phenyl-1-piperazinyl)propanamide

Übersicht

Beschreibung

N-phenyl-2-(4-phenyl-1-piperazinyl)propanamide belongs to a class of compounds with varied biological activities. The compound and its derivatives have been synthesized and studied for their potential in medical and chemical applications, excluding drug use, dosage, and side effects.

Synthesis Analysis

The synthesis of this compound derivatives involves reacting substituted anilines with chlorobutanoyl chloride in an aqueous basic medium to produce electrophiles, which are then coupled with 1-[(E)-3-phenyl-2-propenyl]piperazine in a polar aprotic medium. The derivatives are characterized using 1H NMR, 13C NMR, IR spectral data, and CHN analysis (H. Raza et al., 2019).

Molecular Structure Analysis

The molecular structure of this compound and its analogs has been characterized through various spectroscopic techniques including 1H- and 13C-NMR spectroscopy, X-ray crystallography, and theoretical calculations to understand the conformation and electronic structure of these molecules (M. Jimeno et al., 2003).

Chemical Reactions and Properties

This compound derivatives participate in nucleophilic substitution reactions, demonstrating their reactivity and potential for further functionalization. These reactions can be exploited to synthesize molecules with desired biological or chemical properties (M. Abbasi et al., 2020).

Physical Properties Analysis

The physical properties of this compound derivatives, such as solubility, melting points, and crystalline structure, are influenced by their molecular structure and substituents. These properties are critical for their application in chemical synthesis and pharmaceutical formulation.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological molecules, are determined through in vitro and in silico studies. These studies help in understanding the potential of this compound derivatives as inhibitors or activators of biological pathways, without focusing on their pharmacological applications (H. Raza et al., 2019).

Wissenschaftliche Forschungsanwendungen

1. Tyrosinase and Melanin Inhibitors

N-phenyl-2-(4-phenyl-1-piperazinyl)propanamide derivatives have been studied for their potential as tyrosinase and melanin inhibitors. Research involving the synthesis of various derivatives demonstrated inhibitory potential against Mushroom tyrosinase, making them candidates for depigmentation drugs with minimal side effects (Raza et al., 2019).

2. Mast Cell Stabilizing Activities

Derivatives of this compound were also synthesized and tested for their antianaphylactic, antibronchospastic, and mast cell stabilizing activities. The nature of substituents at the anilide ring significantly influenced the mast cell stabilizing activity (Catto et al., 1987).

3. Analgesic Activities

Some derivatives of this compound have shown analgesic activities. For example, a series of (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates were prepared and screened for analgesic and anti-inflammatory properties, with several compounds exhibiting significant potency (Manoury et al., 1979).

4. Antimuscarinic Activities

Research on substituted 1-phenyl-3-piperazinyl-2-propanones, related to this compound, revealed antimuscarinic activities. These compounds showed potential utility in treating urinary incontinence associated with bladder muscle instability (Kaiser et al., 1993).

5. Antibacterial Agents

N-sulfonated derivatives of 1-[(E)-3-phenyl-2-propenyl]piperazine, structurally related to this compound, have been synthesized and evaluated as antibacterial agents. Some compounds showed significant inhibition potential against bacterial strains like Bacillus subtilis and Escherichia coli (Abbasi et al., 2020).

6. Dopamine D4 Receptor Ant

agonistsA series of N-(substituted-phenyl) piperazine derivatives, related to this compound, was prepared as selective antagonists for the dopamine D4 receptor. These analogues exhibited significant binding selectivity for D4 over D2 receptors, making them potential candidates for treating conditions related to dopamine dysregulation (Boyfield et al., 1996).

Wirkmechanismus

Target of Action

N-phenyl-2-(4-phenylpiperazin-1-yl)propanamide, also known as N-phenyl-2-(4-phenyl-1-piperazinyl)propanamide, has been evaluated for its anticonvulsant activity . The compound has been observed as a moderate binder to the neuronal voltage-sensitive sodium channels (site 2) . This suggests that the compound’s primary targets are these sodium channels, which play a crucial role in the generation and conduction of action potentials in neurons.

Mode of Action

The compound interacts with its targets, the neuronal voltage-sensitive sodium channels, by binding to them . This binding can modulate the channels’ activity, potentially altering the flow of sodium ions through the channels. This can result in changes to the action potentials of the neurons, which may contribute to the compound’s anticonvulsant activity.

Result of Action

The results of pharmacological studies showed activity exclusively in the maximal electroshock (MES) seizures, especially for certain derivatives of the compound . It should be emphasized that several molecules also showed activity in the 6-Hz screen, which is an animal model of human partial and therapy-resistant epilepsy . These results suggest that the compound’s action can result in anticonvulsant effects.

Safety and Hazards

Biochemische Analyse

Biochemical Properties

N-phenyl-2-(4-phenylpiperazin-1-yl)propanamide plays a significant role in biochemical reactions, particularly in the context of its interaction with enzymes and proteins. This compound has been shown to interact with neuronal voltage-sensitive sodium channels, where it acts as a moderate binder . The interaction with these channels suggests that N-phenyl-2-(4-phenylpiperazin-1-yl)propanamide may influence the electrical activity of neurons, potentially contributing to its anticonvulsant properties. Additionally, this compound has been evaluated for its binding affinity to acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine . The inhibition of acetylcholinesterase by N-phenyl-2-(4-phenylpiperazin-1-yl)propanamide indicates its potential use in the treatment of neurological disorders such as Alzheimer’s disease.

Cellular Effects

N-phenyl-2-(4-phenylpiperazin-1-yl)propanamide exerts various effects on different cell types and cellular processes. In neuronal cells, this compound has been observed to modulate cell signaling pathways by interacting with voltage-sensitive sodium channels . This interaction can alter the excitability of neurons, thereby affecting neurotransmission and potentially reducing seizure activity. Furthermore, N-phenyl-2-(4-phenylpiperazin-1-yl)propanamide has been shown to influence gene expression and cellular metabolism, particularly in the context of its anticonvulsant activity . The modulation of these cellular processes highlights the compound’s potential therapeutic applications in neurological disorders.

Molecular Mechanism

The molecular mechanism of action of N-phenyl-2-(4-phenylpiperazin-1-yl)propanamide involves its binding interactions with specific biomolecules. As mentioned earlier, this compound binds to neuronal voltage-sensitive sodium channels, which play a crucial role in the propagation of action potentials in neurons . By binding to these channels, N-phenyl-2-(4-phenylpiperazin-1-yl)propanamide can inhibit their activity, thereby reducing neuronal excitability and preventing seizures. Additionally, the compound’s interaction with acetylcholinesterase suggests that it may inhibit the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft . This mechanism of action is particularly relevant in the context of Alzheimer’s disease, where acetylcholine levels are typically reduced.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-phenyl-2-(4-phenylpiperazin-1-yl)propanamide have been observed to change over time. Studies have shown that this compound exhibits stability under various experimental conditions, maintaining its biochemical activity over extended periods . The degradation of N-phenyl-2-(4-phenylpiperazin-1-yl)propanamide can occur under certain conditions, leading to a reduction in its efficacy. Long-term studies have also indicated that the compound can have sustained effects on cellular function, particularly in the context of its anticonvulsant activity . These findings highlight the importance of considering temporal factors when evaluating the biochemical properties of N-phenyl-2-(4-phenylpiperazin-1-yl)propanamide.

Dosage Effects in Animal Models

The effects of N-phenyl-2-(4-phenylpiperazin-1-yl)propanamide vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit significant anticonvulsant activity, reducing the frequency and severity of seizures in animal models of epilepsy . At higher doses, N-phenyl-2-(4-phenylpiperazin-1-yl)propanamide can induce toxic effects, including neurological toxicity and adverse behavioral changes . These findings underscore the importance of optimizing the dosage of N-phenyl-2-(4-phenylpiperazin-1-yl)propanamide to achieve therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

N-phenyl-2-(4-phenylpiperazin-1-yl)propanamide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic reactions such as hydroxylation, N-dealkylation, and conjugation with glucuronic acid . These metabolic processes are essential for the elimination of N-phenyl-2-(4-phenylpiperazin-1-yl)propanamide from the body and can influence its pharmacokinetic properties. The interaction with specific enzymes, such as cytochrome P450, plays a crucial role in the metabolism of this compound, affecting its overall bioavailability and efficacy .

Transport and Distribution

The transport and distribution of N-phenyl-2-(4-phenylpiperazin-1-yl)propanamide within cells and tissues are mediated by various transporters and binding proteins. This compound has been shown to interact with membrane transporters that facilitate its uptake into cells . Once inside the cells, N-phenyl-2-(4-phenylpiperazin-1-yl)propanamide can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . These interactions are critical for the compound’s biochemical activity and can affect its therapeutic potential.

Subcellular Localization

The subcellular localization of N-phenyl-2-(4-phenylpiperazin-1-yl)propanamide is an important factor in determining its activity and function. Studies have shown that this compound can localize to specific cellular compartments, such as the cytoplasm and the nucleus . The presence of N-phenyl-2-(4-phenylpiperazin-1-yl)propanamide in these compartments can influence its interactions with biomolecules and its overall biochemical activity. Additionally, post-translational modifications, such as phosphorylation, can affect the subcellular localization of this compound, directing it to specific organelles and influencing its function .

Eigenschaften

IUPAC Name |

N-phenyl-2-(4-phenylpiperazin-1-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O/c1-16(19(23)20-17-8-4-2-5-9-17)21-12-14-22(15-13-21)18-10-6-3-7-11-18/h2-11,16H,12-15H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSGOOQHKJYYYLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=CC=C1)N2CCN(CC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[2-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B4630105.png)

![methyl 2-({[(3,5-dichloro-4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4630133.png)

![3-{[4-(dimethylamino)phenyl]amino}-1-(3-methoxyphenyl)-2-propen-1-one](/img/structure/B4630141.png)

![4-(allylthio)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B4630142.png)

![2-({[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4630148.png)

![ethyl 4-[2-(2-{2-[(4-methylphenyl)amino]-2-oxoethyl}-3-oxo-1-piperazinyl)-2-oxoethyl]-1-piperazinecarboxylate](/img/structure/B4630154.png)

![ethyl 2-{[(2-{[(4-fluorobenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4630166.png)

![2-[(2-chlorobenzyl)thio]-4-(4-chlorophenyl)-6-(2-thienyl)nicotinonitrile](/img/structure/B4630182.png)

![N-[3-(benzyloxy)-4-methoxybenzyl]-2-(2-methoxyphenyl)ethanamine](/img/structure/B4630192.png)

![methyl 2-{[(6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4630196.png)

![2-({[1-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinyl]oxy}methyl)pyridine](/img/structure/B4630200.png)

![N-[2,5-dimethoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B4630213.png)

![N-[2-(1,3-benzodioxol-5-yl)-1-(1-piperidinylcarbonyl)vinyl]-4-methylbenzamide](/img/structure/B4630224.png)